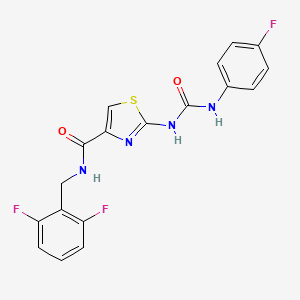

N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide

Description

N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide is a fluorinated thiazole derivative featuring a carboxamide backbone substituted with a 2,6-difluorobenzyl group and a 4-fluorophenyl ureido moiety.

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-[(4-fluorophenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O2S/c19-10-4-6-11(7-5-10)23-17(27)25-18-24-15(9-28-18)16(26)22-8-12-13(20)2-1-3-14(12)21/h1-7,9H,8H2,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQPXXFEXGLMAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under basic conditions.

Introduction of the Urea Linkage: The urea linkage is introduced by reacting an isocyanate derivative with an amine group. In this case, 3-(4-fluorophenyl)urea can be synthesized by reacting 4-fluoroaniline with an appropriate isocyanate.

Attachment of the Benzyl Group: The final step involves the attachment of the 2,6-difluorobenzyl group to the thiazole-4-carboxamide moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide exhibit promising anticancer properties. The compound's structure suggests it may inhibit specific kinases involved in cancer cell proliferation. For example, inhibitors targeting p38 mitogen-activated protein kinase (MAPK) are under investigation for their role in treating various cancers. These inhibitors can induce apoptosis in cancer cells and are being evaluated in clinical settings .

Neuroprotective Effects

The thiazole core structure has been associated with neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown inhibitory activity against acetylcholinesterase, an enzyme linked to cognitive decline . This suggests potential applications for this compound in developing treatments for Alzheimer's disease.

Enzyme Inhibition Studies

The compound can serve as a valuable tool in enzyme inhibition studies, particularly for kinases and proteases involved in cellular signaling pathways. Its ability to selectively inhibit specific enzymes can help elucidate the roles of these enzymes in various biological processes .

Molecular Docking Studies

This compound can be utilized in molecular docking studies to predict binding affinities and interactions with target proteins. This computational approach aids in understanding the compound's mechanism of action and optimizing its structure for enhanced efficacy .

Case Study: Anticancer Efficacy

A study investigated the anticancer efficacy of thiazole derivatives, including compounds structurally related to this compound. The findings revealed that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .

Case Study: Neuroprotective Properties

Another study focused on the neuroprotective properties of thiazole-based compounds against oxidative stress-induced neuronal damage. The results demonstrated that these compounds could effectively reduce oxidative stress markers and enhance neuronal survival rates in vitro .

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | Significant cytotoxicity against cancer cell lines |

| Neuroprotective Effects | Treatment for Alzheimer's disease | Reduced oxidative stress and enhanced neuronal survival |

| Enzyme Inhibition Studies | Targeting kinases and proteases | Valuable tool for elucidating enzyme roles |

| Molecular Docking Studies | Predicting binding affinities | Insights into mechanism of action |

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Triazole Derivatives (Compounds [7–9])

Core Structure : 1,2,4-Triazole-3(4H)-thiones

Key Substituents :

- 2,4-Difluorophenyl group

- 4-(4-X-phenylsulfonyl)phenyl (X = H, Cl, Br)

Comparison :

- Structural Differences: The target compound’s thiazole ring contrasts with the triazole core of compounds [7–9]. Triazoles exhibit tautomerism (thione ↔ thiol forms), which influences their reactivity and spectral properties, as evidenced by IR bands for C=S (1247–1255 cm⁻¹) and absence of S-H stretching .

- Fluorination : Both the target and triazole derivatives incorporate fluorinated aromatic rings, but the positions differ (2,6-difluoro vs. 2,4-difluoro in triazoles). This affects electronic effects and steric hindrance, which may alter binding affinity in biological systems.

Thiazolecarboxamide Pesticides (e.g., Thifluzamide)

Core Structure : Thiazolecarboxamide

Key Substituents :

- Thifluzamide: 2,6-Dibromo-4-(trifluoromethoxy)phenyl

- Target Compound: 2,6-Difluorobenzyl and 4-fluorophenyl ureido

Comparison :

- Substituent Effects : Thifluzamide’s bromo and trifluoromethoxy groups enhance electrophilicity and resistance to metabolic degradation, critical for fungicidal activity. The target’s fluorinated benzyl and ureido groups may improve lipophilicity and membrane permeability but could reduce environmental persistence compared to brominated analogs.

- Biological Targets : Thiazolecarboxamides often target fungal succinate dehydrogenase (SDHI fungicides). The target’s ureido group may introduce alternative binding modes, though this requires experimental validation.

Benzoylurea Insecticides (e.g., Diflubenzuron)

Core Structure : Benzoylurea

Key Substituents :

- Diflubenzuron: 2,6-Difluorobenzamide

- Target Compound: Thiazole-4-carboxamide with fluorophenyl ureido

Comparison :

- Mechanistic Implications : Diflubenzuron inhibits chitin synthesis in insects. The thiazole ring in the target compound may shift the mechanism of action, as heterocyclic cores often interact with distinct biological targets.

- Fluorine Positioning : Both compounds utilize 2,6-difluorobenzyl groups, but the target’s additional 4-fluorophenyl ureido could enhance π-π stacking interactions in enzyme active sites.

Ureido-Containing Compounds (e.g., Compound 24c)

Core Structure : Indazolyl-piperazine-ureido

Key Substituents :

- Compound 24c: 1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-yl ureido

- Target Compound: 4-Fluorophenyl ureido

Comparison :

- Solubility and Bioavailability : The fluorophenyl group in the target may lower solubility compared to 24c’s polar pyrrolidinylmethyl substituent, impacting pharmacokinetics.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Challenges : The target compound’s fluorinated substituents necessitate precise reaction conditions, as seen in triazole syntheses (e.g., reflux with NaOH for cyclization ).

- Spectral Signatures : IR spectra of analogous compounds confirm the absence of C=O in triazoles after cyclization (1663–1682 cm⁻¹ loss) , a feature distinguishing them from the target’s stable carboxamide.

- Biological Relevance : Fluorine atoms in the target may mimic hydrogen-bond acceptors in enzyme pockets, similar to SDHI fungicides like thifluzamide . However, the ureido group’s role requires further study.

Biological Activity

N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial therapy. This article reviews the biological activity of this compound, including its mechanism of action, efficacy against various cell lines, and structure-activity relationships.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 416.45 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial contexts.

The mechanism of action for compounds containing thiazole moieties often involves interaction with key biological targets such as enzymes and receptors. For instance, studies have shown that thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, molecular docking studies suggest that these compounds may bind to active sites on enzymes like dihydrofolate reductase (DHFR), which is critical in folate metabolism and DNA synthesis .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- A-549 (Lung Carcinoma) : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .

- MCF-7 (Breast Carcinoma) : Similar efficacy was observed, suggesting a broad-spectrum anticancer potential .

Table 1: Cytotoxicity Data

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Compounds similar to this compound have been reported to exhibit antibacterial and antifungal properties against various pathogens . This dual activity enhances its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by structural modifications. For instance:

- The introduction of electron-withdrawing groups (like fluorine) increases potency against cancer cells.

- Modifications at the ureido position can enhance binding affinity to target proteins.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Increased cytotoxicity |

| Aromatic substitutions | Enhanced binding affinity |

| Alkyl chain length | Affects metabolic stability |

Case Studies

- Study on Anticancer Efficacy : A study evaluated a series of thiazole derivatives including the target compound against multiple cancer cell lines. Results indicated significant inhibition of cell proliferation with mechanisms involving apoptosis induction through caspase activation .

- Antimicrobial Testing : Another research project focused on the antimicrobial properties of thiazole compounds similar to this compound. The findings revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development into broad-spectrum antibiotics .

Q & A

Q. Tables

| Key Synthetic Parameters | Conditions/Yields | References |

|---|---|---|

| Thiazole cyclization | DMF, I2, Et3N, 80°C, 75% | |

| Ureido coupling | Acetonitrile, reflux, 60–70% | |

| Fluorobenzyl substitution | Argon, DCM, RT, 45% |

| Biological Activity Profile | Targets/IC50 | References |

|---|---|---|

| p38 MAPK inhibition | IC50 = 0.8 μM | |

| Antiviral (Flavivirus) | EC50 = 2.3 μM | |

| COX-2 inhibition | IC50 = 5.1 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.